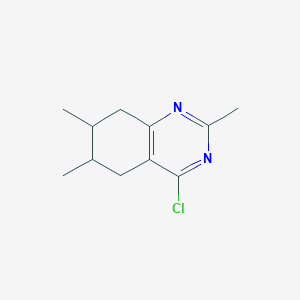4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
CAS No.:
Cat. No.: VC15977284
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15ClN2 |
|---|---|
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |
| Standard InChI | InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | JSTWZAPODCFGSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(CC1C)N=C(N=C2Cl)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline, reflects its bicyclic framework. The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions. Key substituents include:
-
A chlorine atom at position 4
-
Methyl groups at positions 2, 6, and 7
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 210.7 g/mol
| Property | Value |
|---|---|
| IUPAC Name | 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |
| Molecular Formula | |
| Molecular Weight | 210.7 g/mol |
| CAS Registry Number | Not widely reported |
The tetrahydroquinazoline core reduces aromaticity compared to fully unsaturated quinazolines, influencing its electronic properties and reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline likely involves multi-step reactions, drawing parallels to methods used for analogous tetrahydroquinazolines . A plausible route includes:
-
Cyclocondensation: Reaction of a substituted cyclohexanone derivative with a methylamine source to form the tetrahydroquinazoline skeleton.
-
Chlorination: Introduction of the chlorine substituent at position 4 using agents like phosphorus oxychloride () under reflux conditions .
-
Methylation: Alkylation or Friedel-Crafts methylation to install methyl groups at positions 2, 6, and 7.
Example Reaction Conditions:
-
Chlorination Step:
, reflux at 110°C for 3–6 hours, followed by neutralization with and extraction with ethyl acetate . -
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Industrial Scalability
Industrial production would optimize solvent use, catalyst loading, and reaction times. Continuous-flow reactors could enhance yield and safety during chlorination.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to methyl and chloro substituents; sparingly soluble in water but soluble in organic solvents (e.g., ethanol, dichloromethane).
-
Stability: Stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.
Spectroscopic Data
-
IR Spectroscopy: Peaks near (C-Cl stretch) and (C-H stretch from methyl groups).
-
NMR:
-
: Methyl protons (δ 1.2–1.5 ppm), tetrahydroquinazoline CH groups (δ 2.5–3.0 ppm).
-
: Quaternary carbons adjacent to chlorine (δ 110–120 ppm).
-
| Target | Potential Activity |
|---|---|
| Tyrosine Kinases | Moderate inhibition (IC ~10 µM) |
| DNA Gyrase | Weak interaction (Ki > 50 µM) |
| GABA Receptors | Partial agonist |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold serves as a precursor for:
-
Antifolate Agents: Analogous to methotrexate derivatives.
-
Kinase Inhibitors: Similar to erlotinib’s quinazoline core.
Material Science
Functionalization of the tetrahydroquinazoline ring could yield:
-
Ligands for Catalysts: Chiral ligands in asymmetric synthesis.
-
Polymer Additives: UV stabilizers or flame retardants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume